molecular formula C20H17N3O2 B502669 2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide

2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide

Katalognummer: B502669
Molekulargewicht: 331.4g/mol
InChI-Schlüssel: QADVLRDBRTUSHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide is an organic compound with a complex structure, featuring both benzoylamino and pyridinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide typically involves the reaction of benzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzoylamine, which then reacts with another benzoyl chloride molecule to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(benzoylamino)-N-(4-methyl-2-pyridinyl)benzamide
  • 4-Pyrimidinecarboxylic acid, 2-(4-methyl-2-pyridinyl)-

Uniqueness

This compound is unique due to its specific combination of benzoylamino and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H17N3O2

Molekulargewicht

331.4g/mol

IUPAC-Name

2-benzamido-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C20H17N3O2/c1-14-11-12-21-18(13-14)23-20(25)16-9-5-6-10-17(16)22-19(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24)(H,21,23,25)

InChI-Schlüssel

QADVLRDBRTUSHY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Kanonische SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Löslichkeit

0.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.